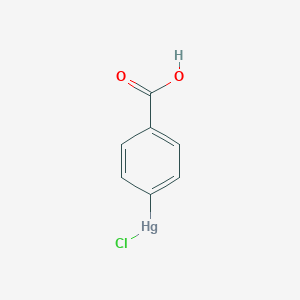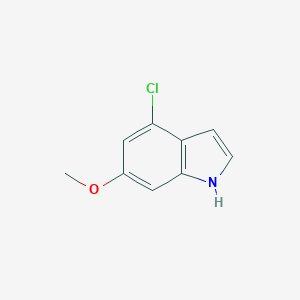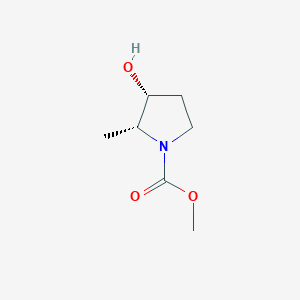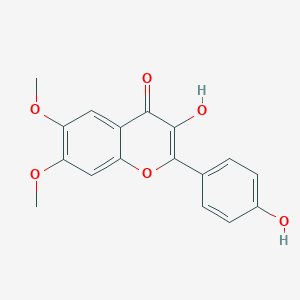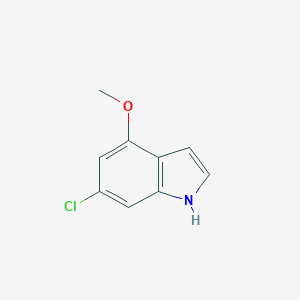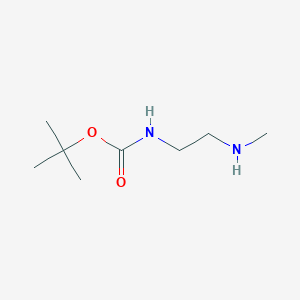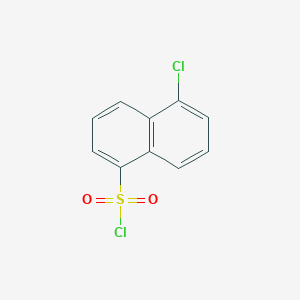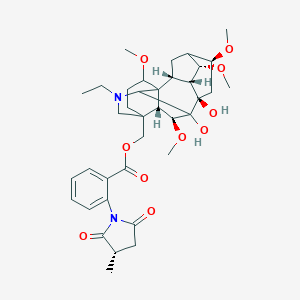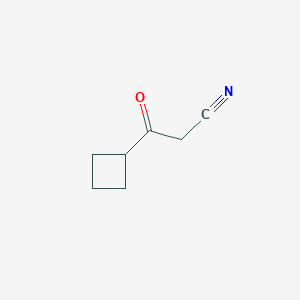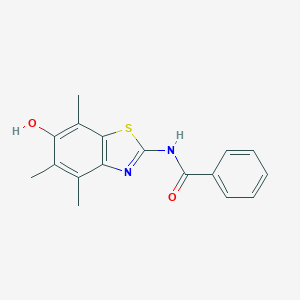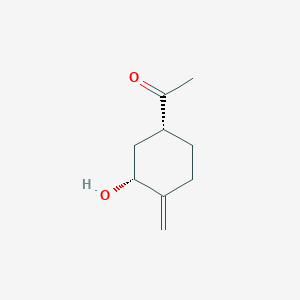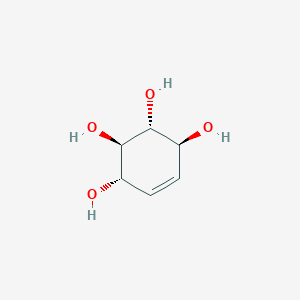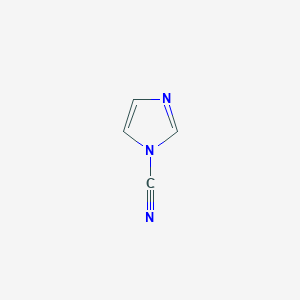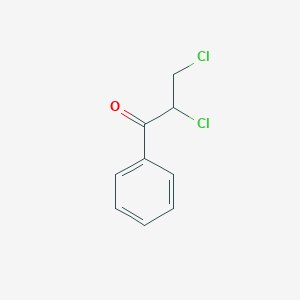
2,3-Dichloro-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-1-phenylpropan-1-one, also known as chloroacetone, is a colorless liquid with a pungent odor. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Chloroacetone is widely used in scientific research due to its unique chemical properties and versatile applications.
作用機序
Chloroacetone acts as an electrophile and can react with nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of an intermediate, which can undergo further reactions to form various organic compounds. Chloroacetone can also react with biological molecules, such as proteins and DNA, and cause cellular damage. The mechanism of action of 2,3-Dichloro-1-phenylpropan-1-onee is complex and depends on the specific reaction conditions and biological system.
生化学的および生理学的効果
Chloroacetone can cause various biochemical and physiological effects depending on the exposure route and dose. Inhalation of 2,3-Dichloro-1-phenylpropan-1-onee can cause respiratory irritation, coughing, and chest pain. Skin contact with 2,3-Dichloro-1-phenylpropan-1-onee can cause chemical burns, blisters, and dermatitis. Ingestion of 2,3-Dichloro-1-phenylpropan-1-onee can cause gastrointestinal irritation, nausea, and vomiting. Chloroacetone is also toxic to aquatic organisms and can cause environmental damage. The biochemical and physiological effects of 2,3-Dichloro-1-phenylpropan-1-onee are important considerations in its scientific research application.
実験室実験の利点と制限
Chloroacetone has several advantages for lab experiments, such as its high reactivity and versatility in organic synthesis. Chloroacetone can also be easily handled and stored under normal laboratory conditions. However, 2,3-Dichloro-1-phenylpropan-1-onee is highly toxic and requires special handling and disposal procedures. Chloroacetone can also react with other chemicals in the laboratory and cause safety hazards. The advantages and limitations of 2,3-Dichloro-1-phenylpropan-1-onee should be carefully considered in its scientific research application.
将来の方向性
There are several future directions for the scientific research of 2,3-Dichloro-1-phenylpropan-1-onee. One direction is to study the mechanism of action of 2,3-Dichloro-1-phenylpropan-1-onee in biological systems and its toxicological effects. Another direction is to develop new synthetic methods for 2,3-Dichloro-1-phenylpropan-1-onee and its derivatives. Chloroacetone can also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. In addition, the environmental impact of 2,3-Dichloro-1-phenylpropan-1-onee should be further investigated to ensure its safe use and disposal.
Conclusion
In conclusion, 2,3-Dichloro-1-phenylpropan-1-onee is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is widely used in scientific research due to its unique chemical properties and versatile applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,3-Dichloro-1-phenylpropan-1-onee have been discussed in this paper. Chloroacetone is a valuable tool in organic synthesis and scientific research, but its toxicological effects and environmental impact should be carefully considered.
合成法
Chloroacetone can be synthesized by the reaction of acetone with chlorine gas in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, chlorohydrin, which is then dehydrated to form 2,3-Dichloro-1-phenylpropan-1-onee. The reaction conditions, such as temperature, pressure, and catalyst, can affect the yield and purity of 2,3-Dichloro-1-phenylpropan-1-onee. The synthesis of 2,3-Dichloro-1-phenylpropan-1-onee is an important process in the production of various organic compounds.
科学的研究の応用
Chloroacetone is widely used in scientific research due to its unique chemical properties and versatile applications. It is used as a reagent in organic synthesis, such as the preparation of α-halo ketones, α,β-unsaturated ketones, and other organic compounds. Chloroacetone is also used as a starting material in the synthesis of pharmaceuticals and agrochemicals, such as the herbicide chloroacetanilide. In addition, 2,3-Dichloro-1-phenylpropan-1-onee is used as a chemical warfare agent and is studied for its toxicological effects.
特性
CAS番号 |
125312-85-8 |
|---|---|
製品名 |
2,3-Dichloro-1-phenylpropan-1-one |
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC名 |
2,3-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
QLEVLWYKDVQOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)Cl |
同義語 |
1-Propanone, 2,3-dichloro-1-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



